molecular formula C10H14BrNO B11764673 2-Phenylmorpholine hydrobromide

2-Phenylmorpholine hydrobromide

Cat. No.: B11764673
M. Wt: 244.13 g/mol
InChI Key: FAWIGINBSZKAOF-UHFFFAOYSA-N
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Description

2-Phenylmorpholine hydrobromide is a chemical compound with the molecular formula C10H14BrNO. It is a derivative of morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is primarily used in research settings and has various applications in chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylmorpholine hydrobromide typically involves the reaction of phenylmorpholine with hydrobromic acid. One common method includes the use of phenylmorpholine and hydrobromic acid in a solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the formation of the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenylmorpholine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted phenylmorpholine derivatives .

Scientific Research Applications

2-Phenylmorpholine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylmorpholine hydrobromide involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, affecting pathways involved in cell cycle regulation and cytokinesis. The compound’s effects are mediated through its binding to specific receptors and enzymes, altering their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylmorpholine hydrobromide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

2-phenylmorpholine;hydrobromide

InChI

InChI=1S/C10H13NO.BrH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;/h1-5,10-11H,6-8H2;1H

InChI Key

FAWIGINBSZKAOF-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CC=CC=C2.Br

Origin of Product

United States

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